molecular formula C9H13N3O2 B1471786 6-(Diethylamino)pyrimidine-4-carboxylic acid CAS No. 1368693-07-5

6-(Diethylamino)pyrimidine-4-carboxylic acid

Cat. No. B1471786
CAS RN: 1368693-07-5
M. Wt: 195.22 g/mol
InChI Key: OGCKTIXIZQSVKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines has been a subject of interest in recent research. One method involves the classic Biginelli reaction . Another method involves the Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .


Molecular Structure Analysis

The molecular structure of 6-(Diethylamino)pyrimidine-4-carboxylic acid is based on a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecular weight of this compound is 167.17 .


Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

As a carboxylic acid, this compound is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .

Scientific Research Applications

Synthesis of Novel Pyrimidine Derivatives

Research has explored the synthesis of novel pyrido and thieno pyrimidine derivatives, highlighting the versatility of pyrimidine compounds in creating complex heterocyclic structures. These compounds are synthesized through various reactions involving pyrimidine precursors, demonstrating the utility of pyrimidine derivatives in constructing polyheterocyclic systems with potential applications in medicinal chemistry and material science (Bakhite et al., 2005).

Antimicrobial Activity

Pyrimidine derivatives have been investigated for their antimicrobial activity. A study synthesized novel thieno[2,3-d]pyrimidine-6-carboxamides and evaluated their efficacy against various microorganisms, revealing that some compounds exhibited significant activity, outperforming reference drugs. This suggests the potential of pyrimidine derivatives as lead compounds for developing new antimicrobial agents (Kolisnyk et al., 2015).

Material Science and Optoelectronics

The structural, electronic, and optical properties of thiopyrimidine derivatives have been analyzed for their applications in nonlinear optics (NLO) and optoelectronics. These studies utilize density functional theory (DFT) to correlate the molecular structure of pyrimidine derivatives with their NLO properties, indicating their potential in high-tech applications like telecommunications and laser technology (Hussain et al., 2020).

Synthesis and Reactions of Heterocyclic Compounds

Research on the synthesis and reactions of cycloalka[e]thieno[2,3-b]pyridine moieties incorporating pyrimidine units has expanded the toolkit for creating heterocyclic compounds with potential applications ranging from pharmaceuticals to materials science. These studies demonstrate the flexibility and reactivity of pyrimidine derivatives in forming complex cyclic structures (Al‐Sehemi & Bakhite, 2005).

Peptidomimetics and Drug Design

In the realm of drug design and peptidomimetics, the development of unnatural amino acids, such as ATPC derived from pyrimidine analogs, underscores the role of pyrimidine derivatives in synthesizing bioactive molecules. These compounds serve as building blocks for peptidomimetics, demonstrating the integration of pyrimidine chemistry in medicinal chemistry for the design of novel therapeutics (Bissyris et al., 2005).

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Pyrimidines and their derivatives demonstrate a diverse array of biological and pharmacological activities. This broad spectrum of biochemical targets has been facilitated by the synthetic versatility of pyrimidine, which has allowed the generation of a large number of structurally diverse derivatives . This suggests that 6-(Diethylamino)pyrimidine-4-carboxylic acid and similar compounds may have potential applications in future drug design and therapeutic medicine .

properties

IUPAC Name

6-(diethylamino)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-12(4-2)8-5-7(9(13)14)10-6-11-8/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCKTIXIZQSVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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